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Abstract

NU223612 is a potent, brain-penetrant proteolysis targeting chimera (PROTAC) designed to
induce the degradation of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDOL1 is a critical
immunometabolic enzyme implicated in tumor immune evasion through both its canonical
enzymatic activity, the catabolism of tryptophan, and non-enzymatic signaling functions.[2][3][4]
This technical guide provides a comprehensive overview of the structure, synthesis, and
biological activity of NU223612, presenting key data in a structured format and detailing
experimental protocols for its synthesis and characterization.

Structure and Physicochemical Properties

NU223612 is a heterobifunctional molecule that consists of a ligand that binds to the target
protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (cereblon, CRBN), and a linker
connecting these two moieties.[3][5] The IDO1-targeting ligand is derived from the potent
inhibitor BMS-986205 (Linrodostat), while the E3 ligase-recruiting ligand is based on
pomalidomide.[6][7][8]

Chemical Structure:

¢ Systematic Name: (2S)-2-(4-(4-((4-(N-(4-chlorophenyl)-1H-1,2,3-triazole-1-
carboxamido)methyl)phenoxy)methyl)piperidin-1-yl)-4-isopropoxy-5-methyl-6-
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(methylamino)pyrimidine

e CAS Number: 2759420-43-2[1]

Synthesis of NU223612

The synthesis of NU223612 involves a multi-step process, beginning with the functionalization
of the IDO1-targeting ligand and the E3 ligase ligand, followed by their conjugation via a linker.
A representative synthetic scheme is outlined below, based on published literature.[6]

Synthesis of the Parental IDO1 Ligand (NU223618/BMS-
986205)

The synthesis of the parental IDOL1 inhibitor, NU223618 (also known as BMS-986205 or
Linrodostat), is a precursor step. It is achieved by coupling a carboxylic acid intermediate with
4-chloroaniline.[9]

Synthesis of the Active IDO1-PROTAC NU223612

The synthesis of NU223612 is a multi-step process that involves the initial functionalization of
the IDO1-targeting ligand with a piperidine group through an ether linkage.[6] This is followed
by a series of reactions to introduce the linker and finally couple it with the pomalidomide-
based CRBN ligand.[6]

A simplified representation of the key synthetic steps:

Nucleophilic Aromatic Substitution: Reaction of 1-fluoro-4-nitrobenzene with 1-Boc-4-
hydroxypiperidine in the presence of a base to form an ether linkage.[6]

e Reduction of the Nitro Group: The nitro group is reduced to an amine.

o Linker Attachment: A linker is attached to the newly formed amine.

e Coupling with CRBN Ligand: The functionalized IDO1 ligand with the linker is then coupled to
a pomalidomide derivative.

o Deprotection: Removal of any protecting groups to yield the final product, NU223612.
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An inactive analog, NU226211, was also synthesized for use as a negative control. This was
achieved by methylating the imide nitrogen of the thalidomide-based moiety, which prevents its
binding to CRBN.[6][9]

Biological Activity and Quantitative Data

NU223612 potently induces the degradation of IDO1 protein in a dose-dependent manner
across various cancer cell lines.[1][6][9] This degradation is mediated by the ubiquitin-
proteasome system.[4][7]

indi Hini

Target Kd (nM)
IDO1 640[1]
CRBN 290[1]

. lati -

Cell Line DC50 (pM)
U87 (Glioblastoma) 0.3290[1][6][9]
GBM43 (Glioblastoma) 0.5438[1][6][9]

DC50 is the concentration at which 50% of the target protein is degraded.

NU223612 has also been shown to effectively degrade IDO1 in a variety of other human
cancer cell lines, including pancreatic (CD18, PANC-1), ovarian (OVCARS5, SKOV3), and
prostate (PC3) cancer cells, as well as in patient-derived peripheral blood mononuclear cells
(PBMCs).[1][6][9]

Mechanism of Action and Signaling Pathways

NU223612 functions as a PROTAC, bringing IDO1 into proximity with the E3 ubiquitin ligase
cereblon (CRBN). This leads to the polyubiquitination of IDO1 and its subsequent degradation
by the proteasome.[5]
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Dual Inhibition of IDO1 Functions

A key feature of NU223612 is its ability to inhibit both the enzymatic and non-enzymatic
functions of IDO1.[2][3][6]

o Enzymatic Inhibition: NU223612 dose-dependently inhibits the catalytic activity of IDO1,
leading to a decrease in the production of kynurenine from tryptophan.[1][6]

e Non-Enzymatic Inhibition: IDO1 has been shown to possess non-canonical signaling
functions, including the activation of the NF-kB pathway.[2][6] NU223612 effectively
abrogates this non-enzymatic activity by degrading the IDO1 protein, leading to a reduction
in phosphorylated NF-kB p65 levels.[6]

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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